molecular formula C3H9IOS B8372271 Iodotrimethyloxosulfur(VI)

Iodotrimethyloxosulfur(VI)

Cat. No. B8372271
M. Wt: 220.07 g/mol
InChI Key: MVVHXLNEONDKIR-UHFFFAOYSA-N
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Patent
US08969557B2

Procedure details

Into a 1000-mL 3-necked round-bottom flask was placed DMSO (400 mL) and sodium hydride (7 g, 175.00 mmol, 1.19 equiv, 60%). This was followed by the addition of S,S-dimethylmethanesulfinyl iodide (38 g, 172.67 mmol, 1.18 equiv). The mixture was stirred for 1 h at 40° C. To this was added a solution of 2-methoxybenzaldehyde (20 g, 146.90 mmol, 1.00 equiv) in DMSO (100 mL) dropwise with stirring at 15° C. The resulting solution was stirred for 1 h at room temperature. The reaction was then quenched by the addition of 400 mL of NH4Cl (aq.). The resulting solution was extracted with 1000 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1000 mL of H2O. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. Purification afforded 14 g (63%) of 2-(2-methoxyphenyl)oxirane as a yellow oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3]S(I)(C)(C)=O.[CH3:9][O:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=[O:14]>CS(C)=O>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]1[CH2:3][O:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
CS(=O)(C)(C)I
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1000-mL 3-necked round-bottom flask was placed
STIRRING
Type
STIRRING
Details
with stirring at 15° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 400 mL of NH4Cl (aq.)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 1000 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 1000 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.